molecular formula C18H24ClN3O2 B2669234 N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 1596302-22-5

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride

Cat. No. B2669234
CAS RN: 1596302-22-5
M. Wt: 349.86
InChI Key: HJXNZHBFEKCSDA-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ACBC and is known for its unique molecular structure, which makes it a promising candidate for the development of novel drugs.

Scientific Research Applications

ACBC has been the subject of extensive research in the field of medicinal chemistry due to its potential applications as a drug candidate. Several studies have shown that ACBC exhibits promising activity against various diseases, including cancer, Alzheimer's disease, and epilepsy. In particular, ACBC has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of ACBC is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, ACBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, ACBC may be able to alter the expression of genes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
ACBC has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of blood vessels that supply tumors, and reduce inflammation in the brain. Additionally, ACBC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACBC in lab experiments is its unique molecular structure, which makes it a promising candidate for the development of novel drugs. Additionally, ACBC has been shown to exhibit potent activity against various diseases, making it a valuable tool for researchers studying these conditions. However, there are also some limitations to using ACBC in lab experiments. For example, the synthesis of ACBC is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the safety and toxicity of ACBC have not been fully evaluated, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ACBC. One area of interest is the development of novel drugs based on the structure of ACBC. Researchers may also investigate the potential of ACBC as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, studies may be conducted to evaluate the safety and toxicity of ACBC in humans, which could pave the way for clinical trials and eventual FDA approval. Overall, the unique molecular structure and promising activity of ACBC make it a valuable tool for researchers in the field of medicinal chemistry.

Synthesis Methods

The synthesis of ACBC involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include cycloheptanone, benzaldehyde, and glycine. These materials are reacted together in the presence of various reagents and catalysts to form the final product, ACBC. The synthesis of ACBC is a complex process that requires expertise in organic chemistry and careful control of reaction conditions to ensure high yields and purity of the final product.

properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-20-17(22)16-12-15(21-23-16)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNZHBFEKCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC(=NO2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride

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